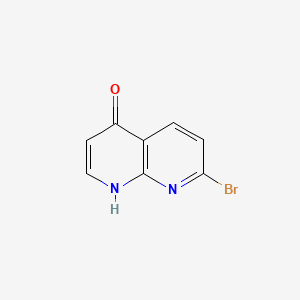

7-Bromo-1,8-naphthyridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.045. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

7-Bromo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of naphthyridine derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods, including bromination of precursor naphthyridine compounds. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the naphthyridine structure. This modification is crucial as it influences the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of naphthyridines can induce apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated that certain naphthyridine derivatives displayed IC50 values ranging from 1.47 to 7.88 μM against human breast cancer cells (MCF7) .

The mechanism of action often involves the induction of programmed cell death and cell cycle arrest at specific phases (G0/G1 and G2), which are critical for inhibiting tumor growth . The presence of the bromine atom in this compound may enhance its interaction with cellular targets, leading to increased potency compared to non-brominated analogs.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Various studies have reported that naphthyridine derivatives possess good antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria .

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences in biological activity among selected naphthyridine derivatives:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | TBD | Anticancer | Potentially more active due to bromine substitution |

| 6-Bromo-1,8-naphthyridin-4(1H)-one | TBD | Anticancer | Similar structure; less studied |

| 2-Phenyl-7-methyl-1,8-naphthyridine | 6.53 - 3.19 | Anticancer | Effective against MCF7 cells |

| Aaptamine Derivatives | 19.34 - 30.13 | Anticancer | Higher activity than parent compound |

Case Studies

Several studies have focused on the biological activity of naphthyridine derivatives:

- Anticancer Efficacy : A study evaluating a series of new naphthyridine derivatives found that some showed IC50 values significantly lower than standard chemotherapeutics like staurosporine, indicating potential as effective anticancer agents .

- Mechanistic Insights : Research has elucidated that certain naphthyridine compounds can induce apoptosis through caspase activation and PARP cleavage, critical pathways in cancer therapy .

- Antimicrobial Properties : Another study highlighted the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents against infections .

Propiedades

IUPAC Name |

7-bromo-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXOJPNXNILGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704801 |

Source

|

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198413-17-0 |

Source

|

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.